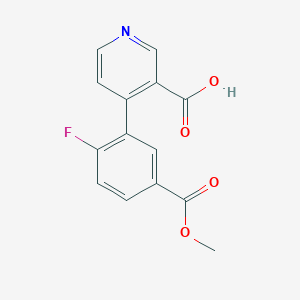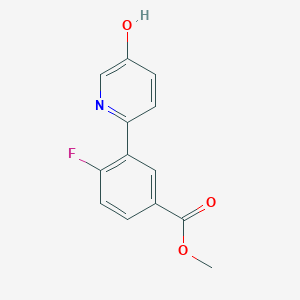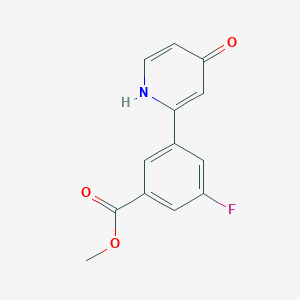
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (2FMCHP) is an organic compound that is used in a variety of scientific research applications. 2FMCHP is a colorless crystalline solid with a molecular weight of 203.17 g/mol and a melting point of 106-108°C. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. The synthesis of 2FMCHP involves a series of chemical reactions that involve the use of various reagents.
Mécanisme D'action
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%95% is a colorless crystalline solid with a molecular weight of 203.17 g/mol and a melting point of 106-108°C. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. The mechanism of action of this compound95% involves the formation of a five-membered ring structure, which is formed when the two fluorine atoms of the this compound95% molecule react with the hydroxyl group of the 4-hydroxypyridine moiety. This reaction produces a five-membered ring structure, which is stabilized by the presence of the two fluorine atoms.
Biochemical and Physiological Effects
This compound95% has been studied for its biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Candida tropicalis, and Aspergillus fumigatus. Furthermore, it has been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%95% is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has several advantages for use in laboratory experiments, such as its high purity, low cost, and availability. Additionally, it is a stable compound, making it suitable for use in a variety of chemical reactions. However, this compound95% also has some limitations for use in laboratory experiments, such as its low solubility in water and its low reactivity with other compounds.
Orientations Futures
The use of 2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%95% in scientific research is expected to continue to grow in the future. It has potential applications in the development of new pharmaceuticals and other compounds, as well as in the synthesis of a variety of heterocyclic compounds. Additionally, further research is needed to explore the potential applications of this compound95% in the fields of drug discovery, chemical synthesis, and medicinal chemistry. Furthermore, additional research is needed to further understand the biochemical and physiological effects of this compound95%. Finally, more research is needed to explore the potential advantages and limitations of this compound95% for use in laboratory experiments.
Méthodes De Synthèse
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is synthesized using a three-step process. The first step involves the reaction of 5-methoxycarbonyl-2-fluoro-4-hydroxypyridine (5MCHP) with potassium fluoride in the presence of a base such as sodium hydroxide. This reaction produces 2-(2-fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%). The second step involves the reaction of 2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% with sodium hydroxide in the presence of a base catalyst. This reaction produces 2-(2-fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine dihydrate (2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%DH). The third and final step involves the reaction of this compoundDH with sodium borohydride in the presence of a base catalyst. This reaction produces 2-(2-fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% (this compound95%).
Applications De Recherche Scientifique
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%95% is used in various scientific research applications, including drug discovery, chemical synthesis, and medicinal chemistry. It is used as a starting material for the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. In addition, it is used as a reagent in the synthesis of a variety of organometallic and organofluorine compounds.
Propriétés
IUPAC Name |
methyl 4-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-11(14)10(6-8)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNLFWBDCKMBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692712 |
Source


|
| Record name | Methyl 4-fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-60-0 |
Source


|
| Record name | Methyl 4-fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415317.png)



![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)








